Cas no 2228293-51-2 (4-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}-2-methylbutan-2-amine)
4-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}-2-methylbutan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}-2-methylbutan-2-amine
- 2228293-51-2
- 4-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}-2-methylbutan-2-amine
- EN300-1735113
-
- Inchi: 1S/C11H21N3S/c1-11(2,12)6-5-10-13-7-9(15-10)8-14(3)4/h7H,5-6,8,12H2,1-4H3
- InChI Key: XWSLAEFHQYYTRM-UHFFFAOYSA-N
- SMILES: S1C(=CN=C1CCC(C)(C)N)CN(C)C
Computed Properties
- Exact Mass: 227.14561886g/mol
- Monoisotopic Mass: 227.14561886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 70.4Ų
4-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}-2-methylbutan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1735113-0.05g |
4-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}-2-methylbutan-2-amine |
2228293-51-2 | 0.05g |
$1709.0 | 2023-09-20 | ||
| Enamine | EN300-1735113-0.1g |
4-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}-2-methylbutan-2-amine |
2228293-51-2 | 0.1g |
$1791.0 | 2023-09-20 | ||
| Enamine | EN300-1735113-0.25g |
4-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}-2-methylbutan-2-amine |
2228293-51-2 | 0.25g |
$1872.0 | 2023-09-20 | ||
| Enamine | EN300-1735113-0.5g |
4-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}-2-methylbutan-2-amine |
2228293-51-2 | 0.5g |
$1954.0 | 2023-09-20 | ||
| Enamine | EN300-1735113-1.0g |
4-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}-2-methylbutan-2-amine |
2228293-51-2 | 1g |
$2035.0 | 2023-05-23 | ||
| Enamine | EN300-1735113-2.5g |
4-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}-2-methylbutan-2-amine |
2228293-51-2 | 2.5g |
$3988.0 | 2023-09-20 | ||
| Enamine | EN300-1735113-5.0g |
4-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}-2-methylbutan-2-amine |
2228293-51-2 | 5g |
$5900.0 | 2023-05-23 | ||
| Enamine | EN300-1735113-10.0g |
4-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}-2-methylbutan-2-amine |
2228293-51-2 | 10g |
$8749.0 | 2023-05-23 | ||
| Enamine | EN300-1735113-1g |
4-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}-2-methylbutan-2-amine |
2228293-51-2 | 1g |
$2035.0 | 2023-09-20 | ||
| Enamine | EN300-1735113-5g |
4-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}-2-methylbutan-2-amine |
2228293-51-2 | 5g |
$5900.0 | 2023-09-20 |
4-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}-2-methylbutan-2-amine Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 4-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}-2-methylbutan-2-amine
Recent Advances in the Study of 4-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}-2-methylbutan-2-amine (CAS: 2228293-51-2)
The compound 4-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}-2-methylbutan-2-amine (CAS: 2228293-51-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiazole and dimethylamino functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, mechanisms of action, and potential clinical applications.
One of the key areas of investigation has been the compound's interaction with specific biological targets. Preliminary in vitro studies suggest that 4-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}-2-methylbutan-2-amine exhibits high affinity for certain neurotransmitter receptors, particularly those involved in the modulation of cognitive and neurological functions. This has led to hypotheses about its potential utility in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Further research has explored the compound's pharmacokinetic profile. Studies in animal models have demonstrated favorable absorption and distribution characteristics, with notable penetration of the blood-brain barrier. These findings are particularly encouraging for its development as a central nervous system (CNS) therapeutic agent. However, challenges remain in optimizing its metabolic stability and minimizing potential off-target effects.
Recent synthetic chemistry efforts have also focused on developing more efficient routes for the production of 4-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}-2-methylbutan-2-amine. Novel catalytic methods have been reported that improve yield and purity while reducing environmental impact. These advancements are critical for scaling up production to meet potential clinical and commercial demands.
In addition to its neurological applications, emerging research suggests that this compound may have utility in oncology. Preliminary screening against various cancer cell lines has shown selective cytotoxicity against certain tumor types, particularly those with dysregulated signaling pathways that the compound appears to modulate. These findings have spurred further investigation into its potential as an adjunct therapy in combination with existing anticancer agents.
The safety profile of 4-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}-2-methylbutan-2-amine is currently under rigorous evaluation. Early toxicology studies indicate a generally favorable profile at therapeutic doses, though comprehensive long-term studies are still needed. Researchers are particularly attentive to potential cardiovascular effects given the compound's structural similarity to known sympathomimetic agents.
Looking forward, the research community anticipates several key developments regarding this compound. These include the completion of detailed structure-activity relationship studies to optimize its therapeutic index, the initiation of formal preclinical development programs, and potential partnerships between academic researchers and pharmaceutical companies to accelerate its translation into clinical applications.
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